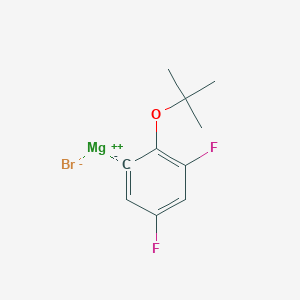
(2-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features a tert-butoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-3,5-difluorobromobenzene with magnesium metal in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal reacts with the bromine atom on the aromatic ring to form the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this Grignard reagent follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often stored and transported in sealed containers to maintain its reactivity.
化学反応の分析
Types of Reactions
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Dry THF or other aprotic solvents.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
科学的研究の応用
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex drug molecules.
Material Science: For creating novel organic materials with specific properties.
Agricultural Chemistry: In the development of agrochemicals.
作用機序
The mechanism of action of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
- (2-tert-butoxy-5-chlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide
Uniqueness
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in chemical reactions. The tert-butoxy group also provides steric hindrance, affecting the compound’s behavior in various synthetic applications.
特性
分子式 |
C10H11BrF2MgO |
|---|---|
分子量 |
289.40 g/mol |
IUPAC名 |
magnesium;2,4-difluoro-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-5-4-7(11)6-8(9)12;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZAUCBNBDNCMPDF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


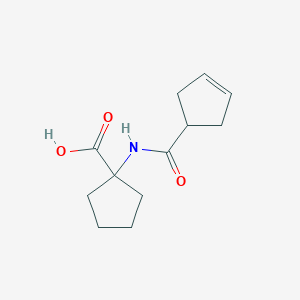

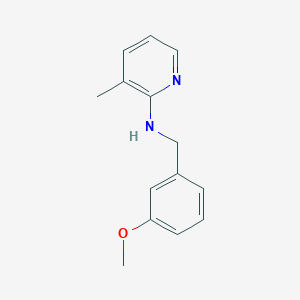
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
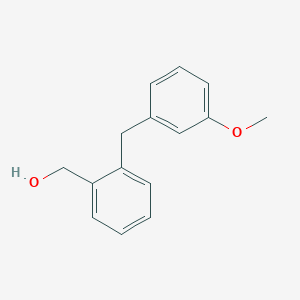
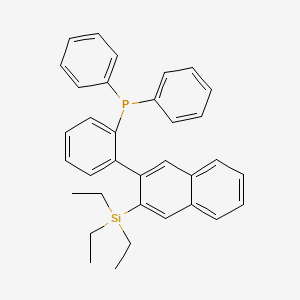

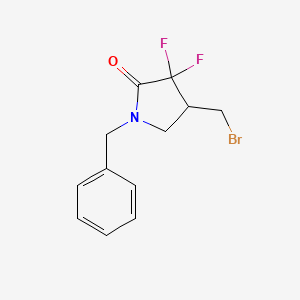
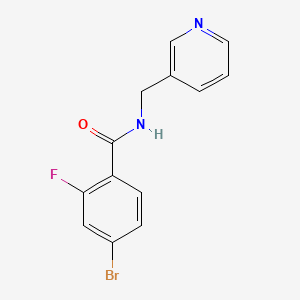
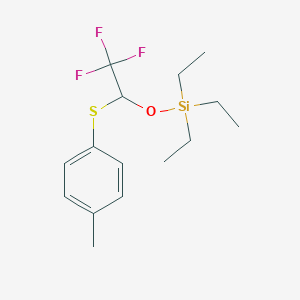
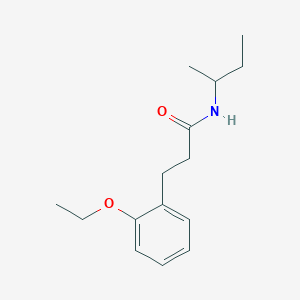
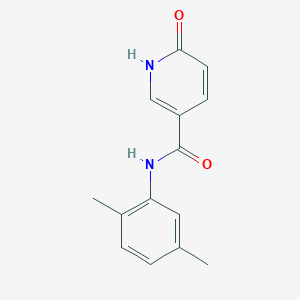
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
